
Moexipril hydrochloride
Descripción general
Descripción
El hidrocloruro de moexipril es un compuesto farmacéutico que se utiliza principalmente como inhibidor de la enzima convertidora de angiotensina (ECA). Es un profármaco que se convierte en su forma activa, moexiprilat, en el cuerpo. Este compuesto se utiliza para tratar la presión arterial alta (hipertensión) al relajar los vasos sanguíneos, lo que ayuda a reducir la presión arterial y prevenir accidentes cerebrovasculares, ataques cardíacos y problemas renales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrocloruro de moexipril implica múltiples pasos, comenzando con el derivado de isoquinolina apropiado. Los pasos clave incluyen:
Formación del núcleo de isoquinolina: El núcleo de isoquinolina se sintetiza a través de una reacción de Pictet-Spengler, que implica la condensación de un aldehído aromático con una amina.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales en el núcleo de isoquinolina a través de reacciones como la alquilación, la acilación y la esterificación.
Formación de clorhidrato: El paso final implica la conversión de moexipril a su sal de clorhidrato mediante su reacción con ácido clorhídrico
Métodos de producción industrial
La producción industrial de hidrocloruro de moexipril generalmente implica la síntesis a gran escala utilizando pasos de reacción similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Hydrolysis to Active Metabolite (Moexiprilat)
Moexipril hydrochloride acts as a prodrug, requiring hydrolysis in the liver to form the active ACE inhibitor, moexiprilat. This conversion involves:
-
Ester hydrolysis : The ethyl ester group in this compound is hydrolyzed to release moexiprilat, the pharmacologically active compound .
-
Mechanism : The reaction is catalyzed by carboxyesterases, primarily in hepatic tissues, though the liver is not the sole site of conversion .
Metabolism and Excretion
The metabolic pathway of this compound involves:
-
Rapid conversion to moexiprilat :
-
Renal and fecal excretion :
-
Metabolites :
Parameter | Value | Source |
---|---|---|
Bioavailability | ~13% (oral vs. IV) | |
Half-life (moexiprilat) | 2–9 hours | |
Renal excretion (IV) | ~40% as moexiprilat | |
Fecal excretion (oral) | ~52% as moexiprilat |
Structural and Physicochemical Analysis
This compound has distinct structural and chemical properties that influence its pharmacokinetics:
-
pKa values :
-
Lipophilicity : Highly lipophilic, comparable to quinapril and ramipril, enabling tissue penetration .
-
Hydrolysis : Convertible to moexiprilat via ester cleavage, enhancing ACE inhibition (~1000x more potent than moexipril) .
Property | Value | Source |
---|---|---|
Molecular weight | 535.04 g/mol | |
pKa (acidic) | 3.46 | |
pKa (basic) | 5.2 | |
Protein binding (moexiprilat) | ~50% |
ACE Inhibition Mechanism
Moexiprilat inhibits angiotensin-converting enzyme (ACE) by:
-
Blocking angiotensin I to II conversion , reducing vasoconstriction and aldosterone secretion .
-
Inhibiting bradykinin degradation , enhancing vasodilation via prostaglandin E₂ and nitric oxide .
-
Tissue ACE inhibition : Lipophilicity allows targeting of both plasma and tissue ACE (e.g., lung, myocardium) .
Pharmacokinetic Interactions
Aplicaciones Científicas De Investigación
Primary Clinical Uses
The primary applications of moexipril hydrochloride include:
- Hypertension Management : It is commonly prescribed to lower high blood pressure, either as monotherapy or in combination with thiazide diuretics .
- Heart Failure Treatment : Moexipril is also utilized in managing congestive heart failure due to its ability to reduce preload and afterload on the heart .
- Renal Protection : In patients with diabetic nephropathy or chronic kidney disease, ACE inhibitors like moexipril can help protect renal function by lowering intraglomerular pressure .
Dosage and Administration
Moexipril is available in oral tablet forms of 7.5 mg and 15 mg. The recommended dosage typically ranges from 7.5 mg to 30 mg daily, depending on the severity of hypertension and patient response .
Clinical Studies and Case Reports
Numerous studies have documented the efficacy and safety profile of moexipril:
- Efficacy in Diverse Populations : Clinical trials have shown that while ACE inhibitors are generally effective across various demographics, their antihypertensive effects may be less pronounced in black patients compared to non-black patients .
- Long-term Safety : A study assessing the long-term use of moexipril indicated no significant carcinogenicity or mutagenicity at doses significantly higher than those used clinically .
- Combination Therapy : Moexipril has been evaluated in combination with other antihypertensive agents such as calcium channel blockers and diuretics, demonstrating no clinically significant adverse interactions .
Side Effects and Considerations
While moexipril is generally well-tolerated, potential side effects include:
- Angioedema : A rare but serious condition that can occur with ACE inhibitors.
- Cough : A common side effect associated with ACE inhibition.
- Hypotension : Particularly in patients who are volume-depleted or on diuretics .
Comparative Efficacy
The following table summarizes the comparative efficacy of moexipril with other ACE inhibitors:
Drug Name | Primary Indication | Unique Features |
---|---|---|
Moexipril | Hypertension | PDE4-inhibiting effects |
Lisinopril | Hypertension & Heart Failure | Long half-life |
Ramipril | Hypertension & Cardioprotection | Proven mortality benefit in heart failure |
Enalapril | Hypertension & Heart Failure | Available as an injection |
Mecanismo De Acción
El hidrocloruro de moexipril es un profármaco que se convierte en moexiprilat en el cuerpo. El moexiprilat inhibe la actividad de la enzima convertidora de angiotensina (ECA), que es responsable de convertir la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, el moexiprilat reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y una posterior disminución de la presión arterial. Además, la inhibición de la ECA también reduce la descomposición de la bradicinina, un vasodilatador, lo que contribuye aún más a los efectos antihipertensivos .
Comparación Con Compuestos Similares
El hidrocloruro de moexipril es similar a otros inhibidores de la ECA como el enalapril, el lisinopril y el ramipril. tiene propiedades únicas que lo distinguen de estos compuestos:
Biodisponibilidad: El hidrocloruro de moexipril tiene un perfil de biodisponibilidad diferente en comparación con otros inhibidores de la ECA, lo que puede afectar su dosificación y eficacia.
Farmacocinética: Las propiedades farmacocinéticas, como la vida media y el metabolismo, varían entre los inhibidores de la ECA, lo que influye en su duración de acción y perfiles de efectos secundarios
Lista de compuestos similares
- Enalapril
- Lisinopril
- Ramipril
- Captopril
- Benazepril
Actividad Biológica
Moexipril hydrochloride is a prodrug that is primarily utilized as an antihypertensive agent. It is converted in the body to its active form, moexiprilat, which exerts significant biological activity through the inhibition of the angiotensin-converting enzyme (ACE). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.
Moexiprilat functions primarily by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of ACE leads to:
- Decreased Angiotensin II Levels : This results in reduced vasoconstriction and lower blood pressure.
- Increased Plasma Renin Activity : Inhibition of angiotensin II formation stimulates renin secretion.
- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
Moexiprilat is approximately 1000 times more potent than moexipril in inhibiting ACE activity .
Pharmacokinetics
The pharmacokinetic profile of moexipril and its active metabolite moexiprilat is crucial for understanding its efficacy and safety:
Parameter | Moexipril | Moexiprilat |
---|---|---|
Bioavailability | ~13% | Not applicable |
Peak Plasma Concentration (Cmax) | Varies with food intake | 1.5 hours post-dose |
Elimination Half-Life (t½) | ~1 hour | 2 to 9 hours |
Volume of Distribution | Not specified | ~183 L |
Protein Binding | Not specified | ~50% |
The bioavailability of moexipril is significantly affected by food intake, with reductions in Cmax and AUC observed after meals .
Clinical Efficacy
This compound has been shown to effectively lower blood pressure in hypertensive patients. Clinical studies indicate that doses of 15 mg or more can lead to sustained inhibition of plasma ACE activity by 80-90% .
Case Studies
- Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, treatment with moexipril resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo over a 12-week period.
- Elderly Population : A study focusing on older adults demonstrated that moexipril effectively managed hypertension without significant adverse effects, highlighting its safety profile in this demographic.
Adverse Effects
While generally well-tolerated, moexipril can cause side effects such as:
- Cough : A common side effect associated with ACE inhibitors.
- Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
- Angioedema : A rare but serious allergic reaction.
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAXHBVZQZSIC-JKVLGAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044267 | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-52-5 | |
Record name | Moexipril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moexipril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOEXIPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.